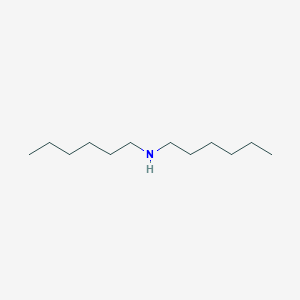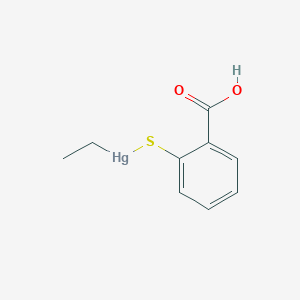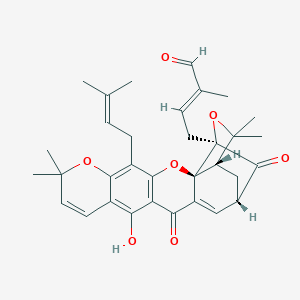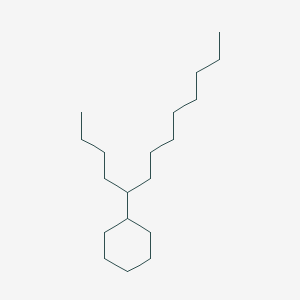
(1-Butylnonyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butylnonyl)cyclohexane is a chemical compound that belongs to the family of cycloalkanes. It is commonly used in scientific research due to its unique properties and applications.
Mechanism Of Action
The mechanism of action of ((1-Butylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with various receptors in the body, including GABA and NMDA receptors. It may also affect the release and uptake of neurotransmitters, such as dopamine and serotonin.
Biochemical And Physiological Effects
((1-Butylnonyl)cyclohexane)cyclohexane has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ((1-Butylnonyl)cyclohexane)cyclohexane in lab experiments is its high purity and yield. It is also relatively inexpensive and readily available. However, one limitation is that it may be toxic in high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the research of ((1-Butylnonyl)cyclohexane)cyclohexane. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, ((1-Butylnonyl)cyclohexane)cyclohexane may have applications in the development of new pharmaceuticals and agrochemicals, making it an important compound for future research.
Synthesis Methods
The synthesis of ((1-Butylnonyl)cyclohexane)cyclohexane involves the reaction of cyclohexane with butyl lithium and n-octyl bromide in the presence of a catalyst. The reaction yields ((1-Butylnonyl)cyclohexane)cyclohexane in high purity and yield. The synthesis method is relatively simple and cost-effective, making it a popular choice for scientific research.
Scientific Research Applications
((1-Butylnonyl)cyclohexane)cyclohexane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in organic chemistry reactions, as it has a high boiling point and low viscosity. It is also used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
13151-90-1 |
|---|---|
Product Name |
(1-Butylnonyl)cyclohexane |
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tridecan-5-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
VJBKZHIKOCIOPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
synonyms |
(1-Butylnonyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



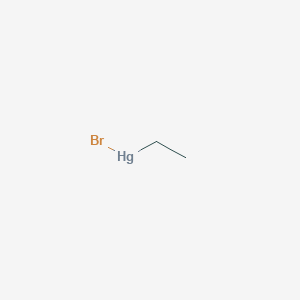

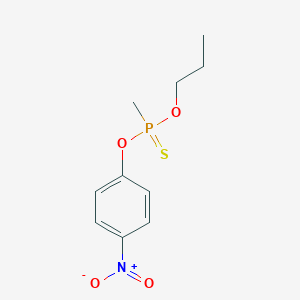
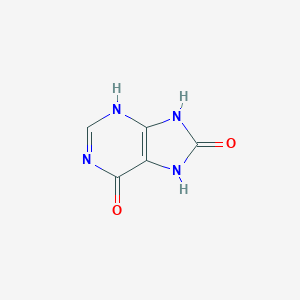
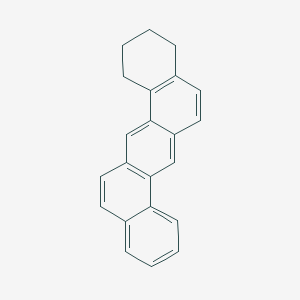
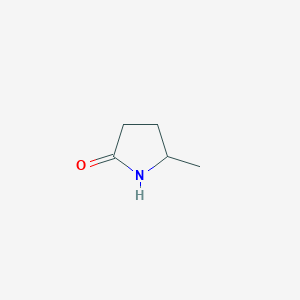
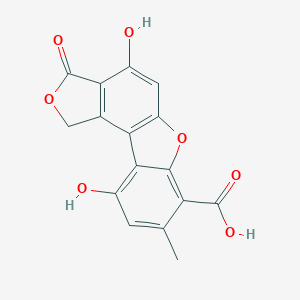
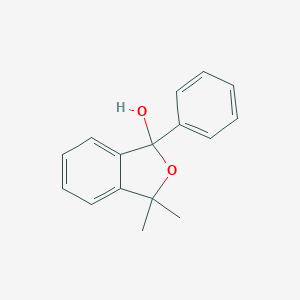
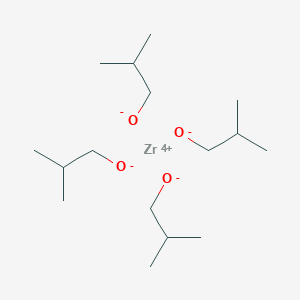
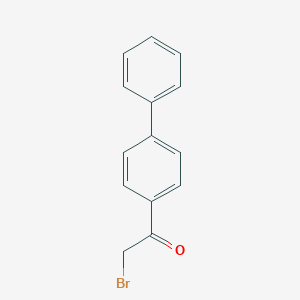
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
